molecular formula C5H8F3NS B14598291 2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine CAS No. 61170-54-5

2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine

Cat. No.: B14598291
CAS No.: 61170-54-5
M. Wt: 171.19 g/mol
InChI Key: AJRVMWIRYDIABQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles, structurally similar to epoxides but with a nitrogen atom replacing the oxygen atom. The presence of the trifluoromethylsulfanyl group in this compound adds unique properties, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine typically involves the alkylation of 1-tosyl-2-(trifluoromethyl)aziridine. The reaction conditions often include the use of strong bases and specific solvents to facilitate the alkylation process . The presence of a good terminal leaving group in the precursor aziridine aids in the ring expansion and formation of the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong nucleophiles, bases, and acids. Reaction conditions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and reagents used. For example, nucleophilic ring opening can lead to the formation of various nitrogen-containing compounds, while substitution reactions can yield products with different functional groups replacing the trifluoromethylsulfanyl group.

Scientific Research Applications

2,2-Dimethyl-1-[(trifluoromethyl)sulfanyl]aziridine has several applications in scientific research:

  • **Chem

Properties

CAS No.

61170-54-5

Molecular Formula

C5H8F3NS

Molecular Weight

171.19 g/mol

IUPAC Name

2,2-dimethyl-1-(trifluoromethylsulfanyl)aziridine

InChI

InChI=1S/C5H8F3NS/c1-4(2)3-9(4)10-5(6,7)8/h3H2,1-2H3

InChI Key

AJRVMWIRYDIABQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CN1SC(F)(F)F)C

Origin of Product

United States

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